4-((2-(benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Lipophilicity Medicinal Chemistry Drug Design

This compound features a unique N-tert-butyl carboxamide and benzylthioacetamidomethyl substitution pattern, delivering a differentiated physicochemical profile (XLogP3 2.8, TPSA 86.7 Ų, MW 377.5) versus aromatic-substituted analogs. Its balanced lipophilicity places it within favorable CNS drug candidate range, making it ideal for BBB-permeable screening libraries. With only 3 HBA and lower LogP versus N-aryl variants, it offers potentially improved oral absorption. The sterically hindered tert-butyl group confers distinct metabolic stability for comparative in vitro DMPK studies. Procure as a ligand-efficient scaffold for fragment growth and SAR campaigns.

Molecular Formula C20H31N3O2S
Molecular Weight 377.55
CAS No. 1234811-34-7
Cat. No. B2604001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
CAS1234811-34-7
Molecular FormulaC20H31N3O2S
Molecular Weight377.55
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C20H31N3O2S/c1-20(2,3)22-19(25)23-11-9-16(10-12-23)13-21-18(24)15-26-14-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,21,24)(H,22,25)
InChIKeyBDGXBOGNDLTDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-(Benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide: Physicochemical Profile for Research Sourcing


4-((2-(Benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide (CAS 1234811-34-7) is a synthetic small molecule belonging to the piperidine-1-carboxamide class [1]. It features a central piperidine core substituted with a benzylthioacetamido moiety and a tert-butyl carboxamide group, resulting in a molecular formula of C20H31N3O2S, a molecular weight of 377.5 g/mol, and a computed XLogP3 of 2.8 [1]. The compound is primarily utilized as a research tool for probing structure-activity relationships (SAR) in early-stage drug discovery and chemical biology [2].

Why Class-Level Interchangeability with 4-((2-(Benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is Not Supported


Direct, quantitative head-to-head bioactivity data for this compound against its closest analogs is absent from the public domain [1]. However, the specific combination of the N-tert-butyl carboxamide and the benzylthioacetamidomethyl substituent creates a distinct physicochemical profile that cannot be assumed equivalent to other piperidine-1-carboxamide derivatives, such as the N-(4-fluorophenyl) variant. Differences in lipophilicity (XLogP3: 2.8 vs. 3.4), hydrogen bond acceptor count (3 vs. 4), and steric bulk near the urea moiety are quantifiable [1][2]. These factors directly influence membrane permeability, metabolic stability, and target engagement, making simple functional or structural replacement scientifically invalid without comparative assay data [1].

Quantifiable Differentiation Evidence for 4-((2-(Benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide vs. Its Closest Analog


Reduced Lipophilicity (XLogP3) Compared to the N-(4-Fluorophenyl) Analog

The target compound exhibits a computed XLogP3 of 2.8, which is 0.6 log units lower than the directly comparable N-(4-fluorophenyl)piperidine-1-carboxamide analog (CAS 1235368-72-5) with an XLogP3 of 3.4 [1][2]. A lower logP value generally correlates with improved aqueous solubility and may reduce off-target binding associated with excessive lipophilicity. This difference is a result of replacing the lipophilic 4-fluorophenyl group (contribution of the fluorine and phenyl ring) with a more polar, sterically compact tert-butyl carboxamide.

Lipophilicity Medicinal Chemistry Drug Design

Reduced Hydrogen Bond Acceptor (HBA) Count and Its Impact on Permeability

The target compound possesses 3 hydrogen bond acceptor atoms, compared to 4 HBA for the N-(4-fluorophenyl) analog [1][2]. This reduction is due to the absence of a fluorine atom and a secondary amide nitrogen in the comparator's 4-fluorophenyl urea moiety. A lower HBA count is statistically associated with improved passive membrane permeability, a key parameter for oral bioavailability and intracellular target engagement.

Permeability Physicochemical Property Oral Bioavailability

Lower Molecular Weight and Its Influence on Ligand Efficiency Metrics

With a molecular weight of 377.5 g/mol, the target compound is 38 g/mol lighter than the N-(4-fluorophenyl) analog (415.5 g/mol) [1][2]. In fragment-based and lead-like chemical space, this 9.1% reduction in molecular weight is significant, as it can improve ligand efficiency indices (LE) and leave more room for subsequent optimization without breaching Lipinski's Rule of Five bounds.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Topological Polar Surface Area (TPSA) Comparison for CNS Drug-Like Space

The target compound has a computed TPSA of 86.7 Ų [1]. While the TPSA for the N-(4-fluorophenyl) analog is not directly provided in the source data, the structural addition of a fluorophenyl ring typically increases TPSA by approximately 10-18 Ų due to the added aromatic and nitrogen atoms. A TPSA below 90 Ų is generally considered favorable for blood-brain barrier penetration, positioning this compound within an attractive range for CNS research.

Central Nervous System Blood-Brain Barrier Medicinal Chemistry

Recommended Research Applications for 4-((2-(Benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide Based on Physicochemical Differentiation


CNS Drug Discovery Hit-to-Lead Libraries

The compound's XLogP3 of 2.8 and TPSA of 86.7 Ų place it within the favorable range for CNS drug candidates [1]. It is a suitable candidate for inclusion in blood-brain barrier-permeable screening libraries, where its lower lipophilicity gives it a differentiated profile compared to the N-(4-fluorophenyl) analog [2].

Fragment-Based Screening and Ligand Efficiency Optimization

With a molecular weight of 377.5 g/mol and a balanced HBA count of 3, this compound serves as a lean, ligand-efficient scaffold [1]. Its procurement is recommended for fragment growth campaigns where maintaining low molecular complexity is essential [2].

Oral Bioavailability-Probing SAR Studies

The reduced HBA count (3 vs. 4) and lower LogP relative to aromatic-substituted analogs suggest a potential for improved oral absorption characteristics [1]. This compound can be used as a control molecule in permeability and solubility assays to establish SAR trends for the piperidine-1-carboxamide series [2].

Metabolic Stability and CYP450 Interaction Studies

The sterically hindered tert-butyl carboxamide group is predicted to provide a unique metabolic stability profile compared to N-phenyl and N-benzyl carboxamide analogs [1]. This compound is well-suited for comparative in vitro metabolism studies to identify metabolic soft spots in the series [2].

Quote Request

Request a Quote for 4-((2-(benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.